3,5-Dimethylisoxazole vs. 1-Methylimidazole Sulfonamide: Scaffold Divergence with Documented Bromodomain Selectivity Consequences
The 3,5-dimethylisoxazole-4-sulfonamide substructure in N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide is a well-characterized acetyl-lysine mimetic that competes for bromodomain binding pockets. In the phenylisoxazole sulfonamide series, the 3,5-dimethylisoxazole motif confers BET bromodomain affinity, with optimized leads achieving BRD4-BD1 IC₅₀ = 70 nM and BRD4-BD2 IC₅₀ = 140 nM in TR-FRET assays [1]. In contrast, the closest commercially available analog—N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 710945-71-4)—replaces the isoxazole oxygen with an N-methyl group, abolishing the acetyl-lysine mimetic geometry and altering hydrogen-bonding topology. While no direct BRD4 data exist for either the target compound or its imidazole analog, the phenylisoxazole sulfonamide chemotype has been crystallographically confirmed to bind BRD4 bromodomains (PDB 4A9M) [2], a binding mode unavailable to the imidazole congener. This structural divergence predicts a categorical difference in epigenetic target engagement.
| Evidence Dimension | Scaffold-specific bromodomain engagement capability |
|---|---|
| Target Compound Data | Contains 3,5-dimethylisoxazole-4-sulfonamide (acetyl-lysine mimetic pharmacophore present) |
| Comparator Or Baseline | N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 710945-71-4; acetyl-lysine mimetic pharmacophore absent); phenylisoxazole sulfonamide benchmark compound BRD4-BD1 IC₅₀ = 70 nM, BD2 IC₅₀ = 140 nM |
| Quantified Difference | Qualitative: target compound retains bromodomain-competent pharmacophore; imidazole analog does not. Benchmark BRD4-BD1 IC₅₀ = 70 nM for optimized phenylisoxazole sulfonamide vs. no measurable BRD4 binding expected for imidazole analog |
| Conditions | BRD4-BD1/BD2 TR-FRET assay; PDB 4A9M (N-terminal bromodomain of human BRD2 with phenylisoxazole sulfonamide) |
Why This Matters
Researchers procuring compounds for bromodomain/epigenetic screening must select the isoxazole-bearing compound because the imidazole analog lacks the key pharmacophore for acetyl-lysine pocket engagement.
- [1] Feng Y, et al. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorg Med Chem. 2021; 41: 116221. (Compound 58: BRD4-BD1 IC₅₀ = 70 nM, BRD4-BD2 IC₅₀ = 140 nM). View Source
- [2] Bamborough P, et al. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. J Med Chem. 2012; 55(2): 587-596. PDB 4A9M. View Source
